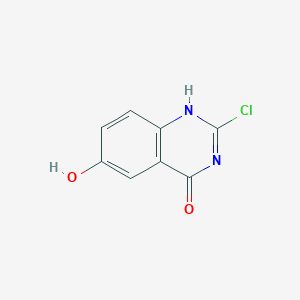

2-chloro-6-hydroxy-1H-quinazolin-4-one

描述

属性

IUPAC Name |

2-chloro-6-hydroxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-8-10-6-2-1-4(12)3-5(6)7(13)11-8/h1-3,12H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLRMJSHSQGSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Substituted Anthranilic Acid Derivatives

The quinazolinone core is frequently constructed via cyclization of anthranilic acid derivatives. A prominent approach involves the use of formamide or formic acid under high-temperature conditions. For example, 4,5-dimethoxyanthranilic acid reacts with formamide at 190°C to yield 6,7-dimethoxyquinazolin-4(3H)-one, a precursor to hydroxy-substituted analogs . Selective demethylation of the methoxy group at position 6 is then achieved using methanesulfonic acid and L-methionine, producing 6-hydroxy-7-methoxyquinazolin-4(3H)-one . This method emphasizes the importance of protecting groups, as the methoxy at position 7 remains intact during demethylation.

Chlorination at position 2 is subsequently performed using phosphorus oxychloride (POCl₃). In a typical procedure, 6-hydroxyquinazolin-4(3H)-one is refluxed with POCl₃ at 80–120°C for 2–6 hours, yielding 2,4-dichloro-6-hydroxyquinazoline . The reaction mechanism involves nucleophilic substitution, where the hydroxyl group at position 4 is replaced by chlorine, followed by tautomerization to stabilize the quinazolinone structure . Excess POCl₃ acts both as a reagent and solvent, though this necessitates careful handling due to its corrosive nature .

Nitration-Reduction-Cyclization Sequences

An alternative route begins with nitration of substituted benzaldehyde derivatives. For instance, 3,4-dimethoxybenzaldehyde undergoes nitration with concentrated nitric acid to introduce a nitro group at position 2 . Subsequent reduction using iron powder and hydrochloric acid converts the nitro group to an amine, forming 4,5-dimethoxy-2-aminobenzoic acid. Cyclization with sodium cyanate in acidic media then generates 2,4-dihydroxy-6,7-dimethoxyquinazoline .

Selective chlorination at position 2 is achieved by treating the dihydroxy intermediate with POCl₃. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ preferentially targeting the hydroxyl group at position 2 due to electronic and steric factors . Demethylation of the methoxy group at position 6 using hydrobromic acid (HBr) in acetic acid completes the synthesis, yielding 2-chloro-6-hydroxy-1H-quinazolin-4-one . This method offers moderate yields (50–65%) but requires multiple purification steps due to byproduct formation during nitration and reduction.

One-Pot Synthesis via Tandem Reactions

Recent advancements emphasize one-pot methodologies to reduce isolation steps. A notable example involves the condensation of 2-nitro-4-methoxybenzonitrile with formamide in the presence of ferric chloride and hydrazine hydrate . The nitro group is reduced in situ to an amine, which undergoes formylation and cyclization to form the quinazolinone ring. Subsequent chlorination with thionyl chloride (SOCl₂) introduces the chloro group at position 2, while the methoxy group at position 6 is hydrolyzed to a hydroxy group using aqueous HCl . This method achieves an overall yield of 60% and minimizes solvent waste, though it requires precise temperature control (90–130°C) to prevent over-chlorination.

Demethylation of Methoxy Precursors

Methoxy-to-hydroxy conversion is critical for introducing the 6-hydroxy group. A optimized protocol uses methanesulfonic acid and L-methionine in a 1:11 molar ratio at 100°C for 24 hours . The reaction selectively cleaves the methyl ether at position 6 without affecting other substituents, as demonstrated by NMR analysis . Comparative studies indicate that alternative demethylation agents, such as BBr₃ or HI, result in lower selectivity and harsher reaction conditions .

Analytical Characterization and Quality Control

Successful synthesis is validated via spectroscopic methods:

-

¹H NMR : A singlet at δ 10.2 ppm confirms the hydroxy group at position 6, while a doublet at δ 8.1 ppm corresponds to the chloro-substituted aromatic proton .

-

IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) confirm the quinazolinone structure .

-

HPLC Purity : Methods using C18 columns and acetonitrile/water mobile phases report purities >98% for clinical-grade material .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization-Demethylation | 4,5-Dimethoxyanthranilic acid | Formamide, POCl₃, HBr | 55 | High selectivity | Multi-step, hazardous POCl₃ usage |

| Nitration-Reduction | 3,4-Dimethoxybenzaldehyde | HNO₃, Fe/HCl, POCl₃ | 50 | Commercially available starting material | Byproduct formation during nitration |

| One-Pot Synthesis | 2-Nitro-4-methoxybenzonitrile | Hydrazine, FeCl₃, SOCl₂ | 60 | Reduced isolation steps | Temperature-sensitive |

化学反应分析

2-chloro-6-hydroxy-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.

Reduction: Reduction reactions can convert the compound into different hydroquinazoline derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents like alkyl or aryl groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl or aryl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

The compound serves as a precursor for synthesizing more complex quinazoline derivatives, which can exhibit enhanced pharmacological properties. Quinazolinones are being explored as potential anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis.

Anticancer Activity

Research indicates that 2-chloro-6-hydroxy-1H-quinazolin-4-one demonstrates significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells, by interfering with DNA synthesis and repair mechanisms .

Case Study:

In vitro studies have revealed that modifications of quinazolinone derivatives can yield compounds with improved selectivity and potency against cancer cell lines. For instance, derivatives that incorporate additional functional groups have been tested for their efficacy against the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both bacterial and fungal strains. Its mechanism involves disrupting cellular processes in pathogens, making it a candidate for developing new antibiotics.

Case Study:

A study reported that quinazolinone derivatives demonstrated significant activity against multi-drug resistant strains of Mycobacterium tuberculosis, highlighting their potential in combating resistant infections .

Anti-inflammatory Properties

2-Chloro-6-hydroxy-1H-quinazolin-4-one has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

Research Findings:

Research has shown that certain derivatives exhibit potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

作用机制

The mechanism of action of 2-chloro-6-hydroxy-1H-quinazolin-4-one involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms .

相似化合物的比较

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 2-chloro-6-hydroxy-1H-quinazolin-4-one with related compounds:

Key Observations :

- Substituent Effects: The chloro group at position 2 in the target compound may enhance electrophilic reactivity compared to methoxy or phenylamino groups in analogs .

- Hydrophilicity: The hydroxyl group at position 6 likely increases aqueous solubility relative to non-polar substituents (e.g., 2-chlorophenyl in ).

Pharmacological Potential

While direct data for 2-chloro-6-hydroxy-1H-quinazolin-4-one are sparse, related compounds highlight structural-activity trends:

- Antihistaminic Activity: Triazoloquinazolinones with benzyl or phenyl groups exhibit H1-antihistaminic effects . The absence of a triazole ring in the target compound may limit similar activity but could favor other targets.

- Antitumor Potential: Pyridazinylthioquinazolinones (e.g., compound 221 in ) demonstrate antitumor activity, suggesting that electron-withdrawing substituents (e.g., Cl) enhance cytotoxicity.

- Antimicrobial Applications: Chlorinated quinazolinones often show enhanced antimicrobial potency due to improved membrane penetration .

常见问题

Q. What are the optimal synthetic routes for 2-chloro-6-hydroxy-1H-quinazolin-4-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclization of anthranilic acid derivatives with chloroacetyl chloride in polar aprotic solvents like dimethylformamide (DMF). For example, intermediates such as 2-(1-hydroxyalkyl)-3H-quinazolin-4-ones can be chlorinated using chloroacetyl chloride under reflux conditions . Optimization strategies include:

- Solvent selection : Pyridine or DMF enhances reaction efficiency by stabilizing intermediates.

- Temperature control : Reflux at 80–100°C minimizes side reactions.

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Monitor progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are most reliable for characterizing 2-chloro-6-hydroxy-1H-quinazolin-4-one?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., chloro at C2, hydroxy at C6) through characteristic shifts (e.g., C4 carbonyl at ~170 ppm in ¹³C NMR) .

- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Q. What safety protocols are critical when handling 2-chloro-6-hydroxy-1H-quinazolin-4-one?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested to EN 374), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust; respiratory protection (N95 masks) is advised in poorly ventilated areas .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal; avoid drain release .

Advanced Research Questions

Q. How can structural modifications of 2-chloro-6-hydroxy-1H-quinazolin-4-one enhance bioactivity while maintaining solubility?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at C7 to modulate electron density and improve antibacterial activity .

- Prodrug Design : Acetylate the hydroxyl group to increase lipophilicity, then hydrolyze in vivo for targeted release .

- SAR Studies : Test derivatives against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Correlate logP values with activity using QSAR models .

Q. What crystallographic challenges arise in resolving the structure of 2-chloro-6-hydroxy-1H-quinazolin-4-one, and how are they addressed?

- Methodological Answer :

- Twinned Crystals : Use SHELXD for phase problem resolution and SHELXL for refinement against high-resolution data (≤1.0 Å) .

- Hydrogen Bonding : Identify O-H···N and O-H···O interactions via Hirshfeld surface analysis to explain stability .

- Data Collection : Employ synchrotron radiation for weakly diffracting crystals .

Q. How should researchers reconcile contradictory solubility and stability data for 2-chloro-6-hydroxy-1H-quinazolin-4-one derivatives?

- Methodological Answer :

- Controlled Experiments : Replicate studies under standardized conditions (pH 7.4 buffer, 25°C) .

- Analytical Triangulation : Cross-validate HPLC purity data with DSC (melting point consistency) and NMR stability assays .

- Statistical Analysis : Apply ANOVA to identify outliers and assess significance of environmental factors (e.g., humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。